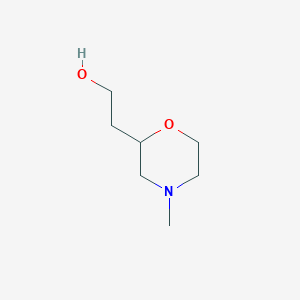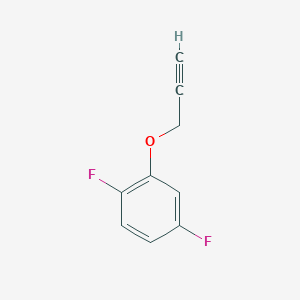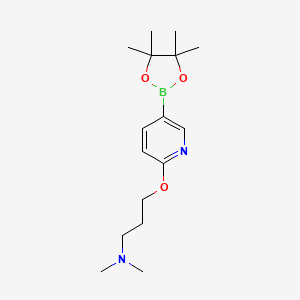
Methyl 2-(4-nitrophenyl)butanoate
Descripción general
Descripción
Methyl 2-(4-nitrophenyl)butanoate is a chemical compound that is related to various synthesized molecules with a nitrophenyl group. Although the exact compound is not directly mentioned in the provided papers, the related compounds discussed involve similar functional groups and structural motifs, such as nitro groups attached to a phenyl ring and a butanoate moiety.
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that can be performed without the need for catalysts or additives. For instance, a four-component synthesis method has been developed to create 3-substituted 2-methylene-4-nitrobutanenitriles, which shares the nitrophenyl feature and a similar carbon backbone to Methyl 2-(4-nitrophenyl)butanoate . This method combines N-sulfonylimines, (cyanomethylene)triphenylphosphorane, nitromethane, and formaldehyde at room temperature, indicating a potential pathway for synthesizing structurally related compounds.
Molecular Structure Analysis
The molecular structure of compounds closely related to Methyl 2-(4-nitrophenyl)butanoate has been elucidated using crystallographic methods. For example, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one has been determined, revealing its crystallization in the space group C2/c with specific cell dimensions and a calculated density . Another related compound, methyl 4-hydroxy-3-nitro-2-(4-nitrophenyl)-5-(1,1,1-triphenyl-λ5-phosphanylidene)-1,3-cyclopentadiene-1-carboxylate, also had its crystal structure solved, showing it belongs to the space group P21/n with its own unique cell dimensions and density . These analyses provide insights into the possible geometric configuration of Methyl 2-(4-nitrophenyl)butanoate.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Methyl 2-(4-nitrophenyl)butanoate can be inferred from the crystallographic data provided. The density and space group information suggest solid-state properties that could influence the compound's solubility, melting point, and reactivity . The intramolecular hydrogen bond observed in one of the related compounds indicates the possibility of similar stabilizing interactions in Methyl 2-(4-nitrophenyl)butanoate, which could affect its boiling point and solubility in various solvents .
Aplicaciones Científicas De Investigación
Molecular Structure and Chain Formation
Methyl 2-(4-nitrophenyl)butanoate's derivatives exhibit polarized molecular electronic structures. These molecules, such as methyl 3-(2-nitrophenylhydrazono)butanoate and methyl 3-(2,4-dinitrophenylhydrazono)butanoate, are linked into chains by single C-H...O hydrogen bonds, contributing to their structural uniqueness (Wardell et al., 2007).
Synthesis and Stability Analysis
The compound plays a role in the synthesis of complex chemical structures. For instance, the reaction of methyl 4-(3′-nitrophenyl)-4-oxobutanoate with sulfur tetrafluoride leads to derivatives with increased stability (Buss, Coe, & Tatlow, 1997).
Inhibitory Potency in Biological Enzymes
Some derivatives of methyl 2-(4-nitrophenyl)butanoate exhibit inhibitory potency towards rat liver microsomal retinoic acid metabolizing enzymes. This potency varies across different analogues of the compound (Mason et al., 2003).
Copolymerization and Reactivity
The compound is involved in copolymerization processes, such as the copolymerization of 4-nitrophenyl acrylate with methyl methacrylate. This process is significant in understanding the reactivity ratios and thermal properties of the polymers formed (Thamizharasi, Gnanasundaram, & Balasubramanian, 1999).
Analytical and Structural Characterization
Methyl 2-(4-nitrophenyl)butanoate analogues undergo comprehensive analytical and structural characterization, including various chromatographic and spectroscopic methods. Such studies broaden the understanding of these substances, especially for forensic and clinical applications (Dybowski et al., 2021).
Flow Regimes and Mass Transfer in Micro-Reactor Systems
The compound is utilized in micro-reactor systems to study flow regimes and mass transfer rates. This is particularly observed in the two-phase alkaline hydrolysis of 4-nitrophenyl acetate, a derivative of methyl 2-(4-nitrophenyl)butanoate (Plouffe, Roberge, & Macchi, 2016).
Electrochemical Reduction and Radical Anions
Methyl 2-(4-nitrophenyl)butanoate derivatives undergo electrochemical reduction studies. These studies reveal the behavior of electrogenerated radical anions and their reaction pathways, contributing to the understanding of their electrochemical properties (Pilard et al., 2001).
Safety And Hazards
The safety information available indicates that exposure to “Methyl 2-(4-nitrophenyl)butanoate” should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation is necessary when handling this compound .
Propiedades
IUPAC Name |
methyl 2-(4-nitrophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(11(13)16-2)8-4-6-9(7-5-8)12(14)15/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRSBLADCYAQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50595911 | |
| Record name | Methyl 2-(4-nitrophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-nitrophenyl)butanoate | |
CAS RN |
24646-25-1 | |
| Record name | Methyl 2-(4-nitrophenyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50595911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





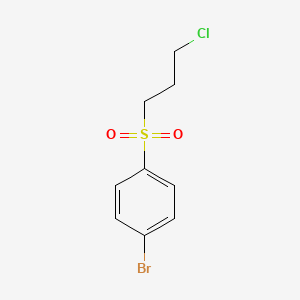
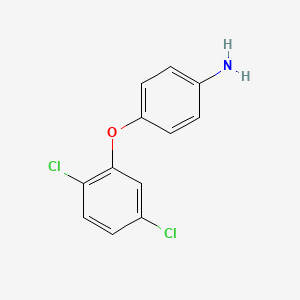



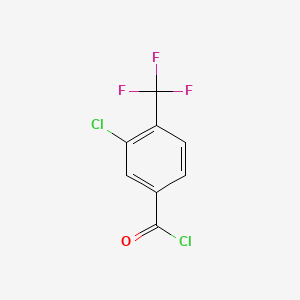
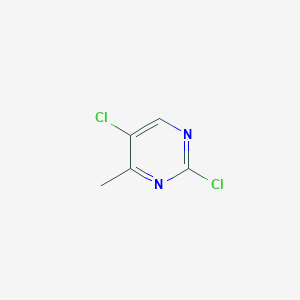
![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-methylaniline](/img/structure/B1320837.png)
